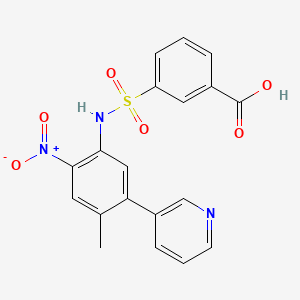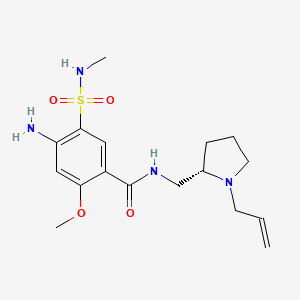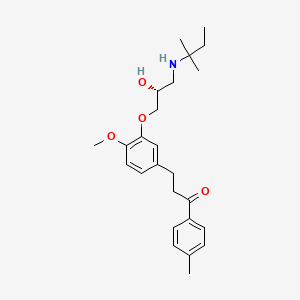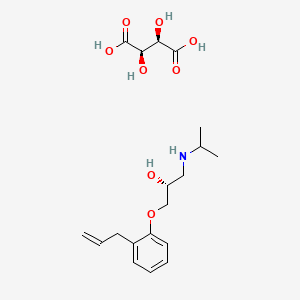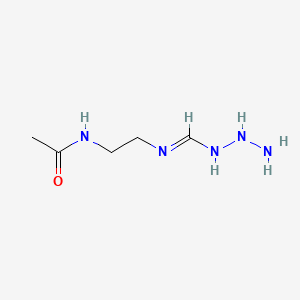![molecular formula C22H28FN9O3S B605409 4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)
4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine
Overview
Description
AMG 511 is a potent and orally available pan inhibitor of class I phosphoinositide 3-kinases (PI3Ks). The PI3K signaling network plays a crucial role in various cellular processes, including growth, survival, and metabolism. AMG 511 has shown significant anti-tumor activity in preclinical models, particularly in glioblastoma and lung cancer .
Mechanism of Action
Target of Action
The primary target of AMG 511 is the phosphoinositide 3-kinases (PI3K) signaling pathway . This pathway is frequently activated in many cancers and results in increased cell growth and survival . Therefore, PI3K is an attractive target for oncology .
Mode of Action
AMG 511 interacts with its targets by inhibiting the PI3K signaling pathway . It decreases the phosphorylated AKT (p-AKT) at Ser473 in a dose-dependent manner . The inhibition of AKT phosphorylation directly correlates with plasma concentrations .
Biochemical Pathways
The PI3K signaling network plays a central role in several cellular processes critical to the initiation and progression of cancer, including growth, survival, and metabolism . The PI3K family catalyzes the phosphorylation of phosphatidylinositol-4,5-diphosphate to phosphatidylinositol-3,4,5-triphosphate, a secondary messenger that plays a critical role in important cellular functions such as metabolism, cell growth, and cell survival .
Pharmacokinetics
AMG 511 has a superior pharmacokinetic profile with low clearance (0.4 L/h/kg, 12% of liver blood flow) . It also has good oral bioavailability (F=60%), and a commensurate high oral exposure (AUC=5.0 μM·h) .
Result of Action
The result of AMG 511’s action is a dose-dependent inhibition of xenograft growth in multiple tumor xenograft models with PI3K pathway mutations . Flow cytometry analysis demonstrated that AMG 511 treatment resulted in a dose-dependent decrease of BrdU incorporation in tumor and CD31 positive endothelial cells at peak and trough plasma levels . Immunohistochemical analysis confirmed that AMG 511 treatment induced tumor cell apoptosis as measured by caspase staining in U87 MG tumor samples .
Action Environment
The action of AMG 511 can be influenced by environmental factors such as the presence of PI3K pathway mutations in the tumor cells . The efficacy of AMG 511 is significantly demonstrated in human tumor xenograft models which harbor PI3K pathway mutations .
Biochemical Analysis
Biochemical Properties
AMG 511 is a pan-PI3K inhibitor, meaning it targets multiple isoforms of PI3K, including PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. The compound inhibits these isoforms with Ki values of 4 nM, 6 nM, 2 nM, and 1 nM, respectively . By inhibiting PI3K, AMG 511 reduces the phosphorylation of AKT at Ser473, a key step in the PI3K/AKT signaling pathway. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells .
Cellular Effects
AMG 511 has been shown to exert significant effects on various cell types, particularly cancer cells. In U87 MG glioblastoma cells, AMG 511 inhibits AKT phosphorylation in a dose-dependent manner, leading to reduced cell proliferation and increased apoptosis . The compound also affects endothelial cells, reducing their proliferation and inducing apoptosis . These effects are mediated through the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of AMG 511 involves the inhibition of class I PI3Ks, which are key regulators of the PI3K/AKT signaling pathway. By binding to the ATP-binding site of PI3Ks, AMG 511 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition reduces the activation of AKT and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AMG 511 have been observed to change over time. The compound shows a dose-dependent inhibition of AKT phosphorylation, with significant effects observed up to 16 hours after administration . Long-term studies have shown that AMG 511 can inhibit tumor growth in xenograft models over a period of 12 days . The stability and degradation of AMG 511 in laboratory settings have not been extensively studied, but its effects on cellular function appear to be sustained over time .
Dosage Effects in Animal Models
In animal models, the effects of AMG 511 vary with different dosages. Studies have shown that doses ranging from 3 to 30 mg/kg can inhibit tumor growth in xenograft models . Higher doses of AMG 511 have been associated with increased inhibition of AKT phosphorylation and greater anti-tumor activity . The toxic or adverse effects of AMG 511 at high doses have not been extensively reported .
Metabolic Pathways
AMG 511 is involved in the PI3K/AKT signaling pathway, a critical pathway for cell growth, survival, and metabolism. By inhibiting PI3Ks, AMG 511 reduces the phosphorylation of AKT and downstream signaling molecules, leading to decreased cell proliferation and increased apoptosis . The compound does not significantly interact with other metabolic pathways or enzymes .
Transport and Distribution
The transport and distribution of AMG 511 within cells and tissues have not been extensively studied. The compound is known to be orally bioavailable and has a good pharmacokinetic profile . AMG 511 is distributed throughout the body and can effectively reach tumor tissues, where it exerts its anti-tumor effects .
Subcellular Localization
The subcellular localization of AMG 511 has not been specifically reported. As a small molecule inhibitor, AMG 511 is likely to diffuse throughout the cell and interact with its target enzymes, PI3Ks, in the cytoplasm . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of AMG 511 involves the optimization of a series of pyridyltriazinesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
AMG 511 primarily undergoes inhibition reactions, targeting the PI3K pathway. It significantly suppresses PI3K signaling by reducing the phosphorylation of AKT at Ser473. This inhibition is dose-dependent and correlates with plasma concentrations of AMG 511 . The major product formed from these reactions is the dephosphorylated form of AKT, which leads to reduced cell proliferation and increased apoptosis in tumor cells .
Scientific Research Applications
AMG 511 has been extensively studied for its anti-tumor activity. It has shown efficacy in various preclinical models, including glioblastoma, lung cancer, and other tumors with PI3K pathway mutations .
Comparison with Similar Compounds
AMG 511 is unique in its potent and selective inhibition of class I PI3Ks. Similar compounds include other PI3K inhibitors such as GDC-0941, BKM120, and ZSTK474. Compared to these compounds, AMG 511 has a superior pharmacokinetic profile, with low clearance and good oral bioavailability . This makes AMG 511 a promising candidate for further development in cancer therapy.
Properties
IUPAC Name |
4-[2-[(5-fluoro-6-methoxypyridin-3-yl)amino]-5-[(1R)-1-(4-methylsulfonylpiperazin-1-yl)ethyl]pyridin-3-yl]-6-methyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN9O3S/c1-13(31-5-7-32(8-6-31)36(4,33)34)15-9-17(20-27-14(2)28-22(24)30-20)19(25-11-15)29-16-10-18(23)21(35-3)26-12-16/h9-13H,5-8H2,1-4H3,(H,25,29)(H2,24,27,28,30)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGIFHQBIIHRIZ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)N)C2=C(N=CC(=C2)C(C)N3CCN(CC3)S(=O)(=O)C)NC4=CC(=C(N=C4)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC(=N1)N)C2=C(N=CC(=C2)[C@@H](C)N3CCN(CC3)S(=O)(=O)C)NC4=CC(=C(N=C4)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN9O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



